1-(3-Chloro-4-fluorophenyl)ethan-1-ol
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Overview
Description
“1-(3-Chloro-4-fluorophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H8ClFO . It has a molecular weight of 174.6 . The IUPAC name for this compound is 1-(3-chloro-4-fluorophenyl)ethanol . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(3-Chloro-4-fluorophenyl)ethan-1-ol” is 1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.
Physical And Chemical Properties Analysis
“1-(3-Chloro-4-fluorophenyl)ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 174.6 . The exact mass and monoisotopic mass of the compound are 174.0247707 g/mol . It has a topological polar surface area of 20.2 Ų .
Scientific Research Applications
Pharmacology
Application Summary
In pharmacology, this compound is explored for its potential use in the synthesis of antidepressant drugs . The focus is on creating molecules that can effectively modulate neurotransmitter systems implicated in depression.
Methods
The methods involve metal-catalyzed reactions to synthesize key structural motifs present in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .
Results
The results indicate that using transition metals as catalysts can lead to the efficient synthesis of complex antidepressant structures, potentially leading to drugs with quicker onset, fewer side effects, and enhanced cognitive function .
Organic Synthesis
Application Summary
Organic synthesis utilizes “1-(3-Chloro-4-fluorophenyl)ethan-1-ol” as an intermediate for constructing complex organic molecules due to its reactive phenyl ring and alcohol group .
Methods
Typically, it involves reactions like nucleophilic substitution or addition to the phenyl ring, taking advantage of the halogen’s leaving group ability and the alcohol’s reactivity .
Results
The compound has been successfully incorporated into larger molecules, demonstrating its versatility as a building block in organic synthesis .
Biochemistry
Application Summary
In biochemistry, the compound is studied for its interactions with biological macromolecules and its role in enzyme-catalyzed reactions .
Methods
Methods include in vitro assays to test the compound’s reactivity with enzymes and its potential as an inhibitor or activator of biochemical pathways .
Results
Research has shown that “1-(3-Chloro-4-fluorophenyl)ethan-1-ol” can influence certain enzymatic activities, which could be relevant for therapeutic applications .
Materials Science
Application Summary
Materials science research investigates the compound for its properties when incorporated into polymers or coatings that require specific chemical functionalities .
Methods
The compound is polymerized or copolymerized with other monomers, and the resulting materials are analyzed for their physical and chemical properties .
Results
Studies have found that materials derived from this compound exhibit desirable characteristics, such as increased resistance to degradation or improved mechanical strength .
Analytical Chemistry
Application Summary
Analytical chemistry leverages “1-(3-Chloro-4-fluorophenyl)ethan-1-ol” as a standard or reagent in chromatographic methods and spectrometric analyses .
Methods
The compound is used to calibrate instruments or as a reactant in derivatization reactions to enhance the detection of other substances .
Results
The use of this compound has improved the accuracy and sensitivity of analytical techniques, allowing for the detection of trace amounts of analytes .
Environmental Science
Application Summary
In environmental science, the compound’s degradation products and their impact on ecosystems are studied to assess environmental risks .
Methods
Environmental fate studies involve examining the breakdown of the compound under various conditions, such as exposure to light or microbial activity .
Results
Findings suggest that while the compound itself may not be highly toxic, its degradation products need to be monitored for potential environmental hazards .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing thoroughly after handling, and wearing protective gloves and eye protection .
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGSPHGSOUBBIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641074 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)ethan-1-ol | |
CAS RN |
878572-03-3 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 878572-03-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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